Lantaiursolic acid

Description

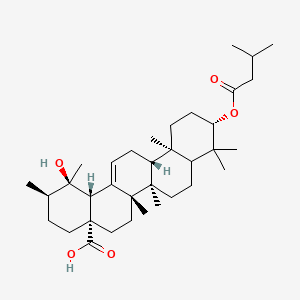

Structure

3D Structure

Properties

CAS No. |

150853-96-6 |

|---|---|

Molecular Formula |

C35H56O5 |

Molecular Weight |

556.8 g/mol |

IUPAC Name |

(1R,2R,4aS,6aR,6aS,6bR,10S,12aR,14bR)-1-hydroxy-1,2,6a,6b,9,9,12a-heptamethyl-10-(3-methylbutanoyloxy)-2,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid |

InChI |

InChI=1S/C35H56O5/c1-21(2)20-27(36)40-26-14-15-31(6)24(30(26,4)5)13-16-33(8)25(31)11-10-23-28-34(9,39)22(3)12-17-35(28,29(37)38)19-18-32(23,33)7/h10,21-22,24-26,28,39H,11-20H2,1-9H3,(H,37,38)/t22-,24?,25-,26+,28+,31+,32-,33-,34-,35+/m1/s1 |

InChI Key |

CSEYBFOSQFXONQ-SSTYTJFTSA-N |

SMILES |

CC1CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(C5(C)C)OC(=O)CC(C)C)C)C)C2C1(C)O)C)C(=O)O |

Isomeric SMILES |

C[C@@H]1CC[C@@]2(CC[C@@]3(C(=CC[C@H]4[C@]3(CCC5[C@@]4(CC[C@@H](C5(C)C)OC(=O)CC(C)C)C)C)[C@H]2[C@]1(C)O)C)C(=O)O |

Canonical SMILES |

CC1CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(C5(C)C)OC(=O)CC(C)C)C)C)C2C1(C)O)C)C(=O)O |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

3-isovaleroyl-19-hydroxyursolic acid lantaiursolic acid |

Origin of Product |

United States |

Elucidation of Lantaiursolic Acid: Discovery and Isolation Methodologies

Historical Perspectives on Lantaiursolic Acid Identification

This compound, also known by its synonym 3β-isovaleroyl-19α-hydroxy-urs-12-en-28-oic acid, is a triterpenoid (B12794562) compound found in Lantana camara. mdpi.comprota4u.org Research into the chemical constituents of Lantana camara has revealed a variety of compounds, including triterpenoids, flavonoids, and iridoid glycosides. mdpi.com this compound has been identified as one of the triterpenoids present in this plant, specifically isolated from the roots and aerial parts. prota4u.orgscispace.comscribd.comscielo.br Early phytochemical investigations of Lantana camara aimed to identify the diverse range of compounds present, contributing to the understanding of the plant's chemical profile. scribd.com The identification of this compound is a result of these broader phytochemical studies focusing on the constituents of Lantana camara.

Advanced Extraction and Purification Protocols from Botanical Sources

The isolation of natural products like this compound from complex botanical matrices requires sophisticated extraction and purification techniques to obtain the compound in a pure form for structural elucidation and further study.

Solvent-Based Extraction Optimization

Solvent-based extraction is a primary step in isolating compounds from plant materials. The choice of solvent is critical and depends on the polarity of the target compound. For triterpenoids like this compound, which are generally lipophilic, organic solvents are commonly employed. nih.govmdpi.com Ethanol has been used for the extraction of constituents from Lantana camara. nih.gov The process often involves sonicating the plant material in the chosen solvent to enhance the extraction efficiency. nih.gov Multiple extraction steps with the solvent are typically performed to maximize the yield of the target compounds. nih.govcerealsgrains.org After extraction, the solvent is usually removed under reduced pressure using a rotary evaporator to obtain a concentrated extract or dry residue. nih.gov Optimization of solvent-based extraction can involve factors such as the type of solvent, solvent concentration, temperature, extraction time, and the ratio of solvent to plant material. nih.govcerealsgrains.org

Chromatographic Techniques for Isolation

Chromatographic techniques are indispensable for the purification of this compound from crude plant extracts, which contain a mixture of various compounds. These techniques separate compounds based on their differential partitioning between a stationary phase and a mobile phase.

Commonly used chromatographic methods for the isolation of natural products include Column Chromatography (CC), High-Performance Thin-Layer Chromatography (HPTLC), and High-Performance Liquid Chromatography (HPLC). scribd.comnih.govconductscience.comresearchgate.netresearchgate.net

Column Chromatography (CC): This technique is often used for initial separation and fractionation of the crude extract. It involves packing a stationary phase (such as silica (B1680970) gel) into a column and eluting the compounds with a mobile phase (a solvent or mixture of solvents). Different compounds travel through the column at different rates, allowing for their separation into fractions. rochester.edu

High-Performance Thin-Layer Chromatography (HPTLC): HPTLC is a planar chromatography technique that provides higher resolution compared to traditional TLC. It can be used for the analysis and purification of compounds, allowing for the separation of complex mixtures on a thin layer of stationary phase coated on a plate.

High-Performance Liquid Chromatography (HPLC): HPLC is a powerful technique for the separation, identification, and quantification of compounds. nih.gov It utilizes a high-pressure pump to force the mobile phase through a column packed with a stationary phase. HPLC offers high resolution and sensitivity, making it suitable for the final purification of isolated compounds. nih.gov Different types of stationary phases and mobile phases can be used in HPLC depending on the properties of the compounds being separated. For the analysis of plant extracts containing triterpenoids, reversed-phase HPLC is often employed. nih.gov The mobile phase typically consists of a mixture of solvents, such as water and methanol (B129727) or acetonitrile, often with the addition of modifiers like formic acid to improve peak shape and ionization for detection by mass spectrometry. nih.gov

The selection and optimization of specific chromatographic methods and conditions (e.g., stationary phase, mobile phase composition, flow rate) are crucial for achieving effective separation and purification of this compound from other co-occurring compounds in the plant extract.

Structural Determination Methodologies

The definitive determination of the chemical structure of this compound relies on a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is a primary technique for determining the structure of organic compounds. uzh.chnih.govlibretexts.org By analyzing the signals produced by atomic nuclei (commonly ¹H and ¹³C) in a magnetic field, researchers can deduce information about the connectivity of atoms, the types of functional groups present, and the stereochemistry of the molecule. uzh.chlibretexts.org Two-dimensional NMR techniques, such as COSY, NOESY, HMQC, and HMBC, provide more detailed information about correlations between nuclei, aiding in the complete assignment of signals and the confirmation of the molecular structure. scribd.com Extensive NMR studies have been reported for the structural elucidation of triterpenoids. scribd.com

Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight of a compound and its fragmentation pattern, which can help in identifying structural subunits. nih.govnih.gov Coupling chromatography techniques like UPLC or HPLC with MS (e.g., UPLC-MS/MS) is a powerful approach for the identification and characterization of compounds in complex mixtures. nih.govnih.gov The mass-to-charge ratio of the molecular ion and fragment ions provides valuable data for confirming the elemental composition and structural features of this compound.

By integrating the data obtained from NMR and MS, often complemented by other techniques such as infrared (IR) spectroscopy and optical rotation, the complete and accurate structure of this compound can be determined.

Biosynthetic Pathways and Synthetic Chemical Strategies for Lantaiursolic Acid

Proposed Biosynthetic Precursors and Enzymatic Transformations

The biosynthesis of triterpenoids like lantaiursolic acid in plants generally proceeds through the mevalonate (B85504) pathway or the methylerythritol phosphate (B84403) (MEP) pathway, leading to the formation of isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP). These five-carbon units are then condensed to form farnesyl pyrophosphate (FPP), a key precursor for triterpene synthesis. frontiersin.orgcsun.edulibretexts.orglongdom.orgnih.govgenome.jp Cyclization of squalene, which is formed from two molecules of FPP, catalyzed by oxidosqualene cyclases, yields various triterpene skeletons, such as the ursane (B1242777) skeleton.

For this compound, the proposed biosynthetic pathway involves the ursane skeleton as a core structure. Further enzymatic transformations, including hydroxylation and acylation, would lead to the specific functionalization observed in this compound. Specifically, the presence of a hydroxyl group at the 19α position and an isovaleroyl group at the 3β position suggests the involvement of cytochrome P450 enzymes (CYPs) for hydroxylation and acyltransferases for the addition of the isovaleroyl moiety researchgate.netnih.gov. While the precise sequence of these enzymatic steps and the specific enzymes involved in the biosynthesis of this compound in Lantana camara are not fully elucidated in the provided search results, studies on the biosynthesis of other ursane-type triterpenoids provide insights into the potential enzymatic machinery involved researchgate.net.

Chemoenzymatic and Semisynthetic Routes to this compound and its Analogs

Semisynthesis plays a significant role in obtaining derivatives of natural products, including triterpenoids, often to improve their biological properties researchgate.net. This compound itself has been identified as a constituent of Lantana camara roots prota4u.org. Semisynthetic approaches typically utilize a naturally abundant precursor with a similar structural scaffold and perform targeted chemical modifications, potentially in combination with enzymatic steps, to yield the desired compound or its analogs.

While specific detailed chemoenzymatic or semisynthetic routes to this compound were not extensively detailed in the search results, the concept of semisynthesis of triterpenoids from Lantana camara is mentioned mdpi.comprota4u.orgresearchgate.net. For example, semisynthetic lantadene (B1181434) C has been prepared by catalytic hydrogenation of lantadene A, another triterpenoid (B12794562) from Lantana camara prota4u.org. This highlights the potential for using related Lantana triterpenoids as starting materials for semisynthetic modifications to access this compound or its analogs. Chemoenzymatic synthesis, which combines chemical and enzymatic steps, offers advantages in terms of selectivity and efficiency for complex molecule synthesis nih.govchemrxiv.orgmdpi.comumich.eduunimi.it. This approach could potentially be applied to introduce specific functional groups or modify existing ones on a triterpene scaffold to synthesize this compound or its derivatives.

Molecular Mechanisms of Action and Modulation of Cellular and Subcellular Processes by Lantaiursolic Acid

Regulation of Key Cellular Signaling Pathways

Ursolic acid influences a complex network of intracellular signaling cascades that are crucial for cell growth, proliferation, and survival. It modulates the activity of key proteins such as kinases and transcription factors, and interacts with cellular receptors to alter downstream signaling events. nih.gov

Kinases are critical enzymes that regulate a vast number of cellular processes. Ursolic acid has been shown to interfere with several major kinase signaling pathways.

Mitogen-Activated Protein Kinases (MAPKs): The MAPK family, which includes Extracellular Signal-Regulated Kinase (ERK), c-Jun N-terminal Kinase (JNK), and p38 MAPK, plays a pivotal role in cell proliferation, differentiation, and apoptosis. mdpi.com Research indicates that ursolic acid can modulate these pathways in various cell types. For instance, in some cancer cells, ursolic acid inhibits the p38 MAPK signaling pathway. mdpi.comnih.gov Conversely, it has also been observed to increase activity in the p-ERK signaling pathway. mdpi.comnih.gov The effect on the JNK pathway often involves suppression of JNK expression or phosphorylation, which can inhibit cytokine production. nih.govnih.gov This modulation of MAPK signaling is a key mechanism behind its effects on cell growth and survival. mdpi.com

AMP-activated Protein Kinase (AMPK) and Mammalian Target of Rapamycin (mTOR): AMPK acts as a cellular energy sensor, being activated during periods of low energy (high AMP:ATP ratio). nih.govyoutube.com Once activated, AMPK works to restore energy homeostasis by inhibiting energy-consuming processes like protein synthesis, which is largely controlled by the mammalian target of rapamycin (mTOR). nih.govelsevierpure.com Studies have demonstrated that ursolic acid can activate the AMPK pathway. researchgate.net This activation of AMPK leads to the subsequent inhibition of the mTOR signaling pathway, which is a positive effector of cell growth and division. nih.govresearchgate.net This interaction represents a crucial link between cellular energy status and the regulation of cell proliferation.

Table 1: Modulation of Kinase Activity by Ursolic Acid

| Kinase Pathway | Target Kinase(s) | Observed Effect of Ursolic Acid | Reference(s) |

|---|---|---|---|

| MAPK | p38 MAPK | Inhibition of phosphorylation | mdpi.comnih.gov |

| ERK | Increased activity/phosphorylation | mdpi.comnih.gov | |

| JNK | Suppression of expression/phosphorylation | nih.govnih.gov | |

| AMPK/mTOR | AMPK | Activation/Increased phosphorylation | researchgate.net |

| mTOR | Inhibition (downstream of AMPK activation) | nih.govresearchgate.net |

Transcription factors are proteins that bind to specific DNA sequences to control the rate of gene transcription. Ursolic acid influences several key transcription factors involved in inflammation, oxidative stress response, and cancer progression.

Nuclear Factor-kappa B (NF-κB) and Activator Protein-1 (AP-1): NF-κB is a central regulator of the inflammatory response. nih.gov Ursolic acid has been shown to suppress the activation of NF-κB. mdpi.com Similarly, it can inhibit the AP-1 signaling pathway, which is associated with the induction of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation and cancer. nih.gov

Nuclear Factor Erythroid 2-Related Factor 2 (Nrf2): Nrf2 is a primary transcription factor that regulates the expression of antioxidant and detoxification genes. nih.govmdpi.com Under conditions of oxidative stress, ursolic acid can promote the activation of the Nrf2 signaling pathway. mdpi.com This activation helps protect cells from oxidative damage. nih.gov

Hypoxia-Inducible Factor-1 Alpha (HIF-1α) and p53: HIF-1α is a key regulator of the cellular response to low oxygen levels (hypoxia), a common feature of the tumor microenvironment. mdpi.com The tumor suppressor protein p53 can inhibit HIF-1α-stimulated transcription. archive.org Ursolic acid's role in this context is linked to its broader anti-cancer activities, which include influencing pathways that cross-talk with p53 and hypoxia responses.

Signal Transducer and Activator of Transcription 3 (STAT3): STAT3 is a transcription factor that, when aberrantly activated, is implicated in cancer cell proliferation, survival, and angiogenesis. nih.gov Research has shown that ursolic acid can significantly suppress the activation of STAT3, contributing to its anti-proliferative effects. nih.govresearchgate.net This inhibition can occur upstream via the activation of AMPK. researchgate.net

Ursolic acid can also modulate cellular activity by interacting with specific receptors and influencing their downstream signaling cascades.

Toll-like Receptor 4 (TLR4): TLR4 is a receptor involved in the innate immune response, recognizing components of bacteria such as lipopolysaccharide (LPS). nih.gov Activation of TLR4 can trigger inflammatory pathways. There is evidence of crosstalk between TLR4 signaling and pathways modulated by Peroxisome Proliferator-Activated Receptor-gamma (PPAR-γ). nih.govresearchgate.net

Peroxisome Proliferator-Activated Receptor-gamma (PPAR-γ): PPAR-γ is a nuclear receptor that plays a role in lipid metabolism and inflammation. nih.gov Activation of PPAR-γ by its ligands can have anti-inflammatory and anti-proliferative effects in cancer cells. nih.govnih.gov The interplay between PPAR-γ and TLR4 signaling suggests that compounds affecting one pathway may influence the other. nih.gov

Estrogen Receptor (ER): The estrogen receptor is another nuclear receptor that can be modulated by various compounds. Ligand-activated PPAR-γ can interfere with ERα target genes, and a dual regulation exists between the ERα and PPAR-γ pathways. nih.gov Furthermore, estrogen receptor activation has been shown to inhibit TLR4 signaling in certain cell types. researchgate.net

Impact on Fundamental Cellular Processes

Through the modulation of the aforementioned signaling pathways, ursolic acid exerts a profound impact on core cellular processes, including the cell division cycle and programmed cell death.

The cell cycle is a tightly regulated process that governs cell replication. Disruption of this process is a hallmark of cancer. Ursolic acid has been found to induce cell cycle arrest in various cancer cell lines. nih.govresearchgate.net This arrest prevents cancer cells from proceeding through the division cycle, thereby inhibiting proliferation. nih.gov The arrest can occur at different phases, including the G0/G1, S, or G2/M checkpoints. nih.gov For example, in colon adenocarcinoma cells, ursolic acid was found to arrest the cell cycle in the S phase. nih.gov This effect is often mediated by the downregulation of key cell cycle regulatory proteins, such as Cyclin B1 and its associated proteins. nih.gov

Table 2: Effect of Ursolic Acid on Cell Cycle in Cancer Cells

| Cell Line(s) | Phase of Arrest | Key Molecular Target(s) | Outcome | Reference(s) |

|---|---|---|---|---|

| MDA-MB-231, MCF-7 (Breast Cancer) | G0/G1, S, G2/M | Not specified | Cell cycle arrest | nih.gov |

| HCT-116, SW-480 (Colon Adenocarcinoma) | S Phase | CCNB1, CDK1, CDC20, CCND1, CCNA2 | Inhibition of proliferation | nih.gov |

| GBC-SD, SGC-996 (Gallbladder Carcinoma) | S Phase | Not specified | Inhibition of proliferation | researchgate.net |

Apoptosis is a form of programmed cell death that is essential for removing unwanted or damaged cells. mdpi.com Many anti-cancer agents work by inducing apoptosis in tumor cells. Ursolic acid is a known inducer of apoptosis, acting through multiple molecular pathways. nih.govmdpi.comnih.gov

Caspase Cascade Activation: Caspases are a family of proteases that execute the process of apoptosis. mdpi.com Ursolic acid has been shown to activate initiator caspases, such as caspase-8 (involved in the extrinsic pathway) and caspase-9 (involved in the intrinsic pathway), as well as executioner caspases like caspase-3. mdpi.comnih.govnih.gov The activation of caspase-3 leads to the cleavage of critical cellular proteins, such as PARP, ultimately leading to the characteristic morphological changes of apoptosis. mdpi.comnih.gov

Bcl-2 Family Proteins: The B-cell lymphoma 2 (Bcl-2) family of proteins are central regulators of the intrinsic (mitochondrial) pathway of apoptosis. mdpi.commdpi.com This family includes anti-apoptotic members (e.g., Bcl-2) and pro-apoptotic members (e.g., Bax). mdpi.com Ursolic acid shifts the balance in favor of apoptosis by downregulating the expression of anti-apoptotic proteins like Bcl-2 and upregulating the expression of pro-apoptotic proteins like Bax. nih.govnih.govnih.govresearchgate.net This change in the Bax/Bcl-2 ratio leads to mitochondrial membrane permeabilization, the release of cytochrome c, and subsequent activation of the caspase cascade. nih.govnih.gov

Autophagy Modulation and Cellular Homeostasis

Lantaiursolic acid is a significant modulator of autophagy, a catabolic process essential for cellular homeostasis by which cells degrade and recycle damaged organelles and protein aggregates. nih.govnih.gov The compound has been shown to induce and enhance autophagic flux in various cell types, including macrophages, neuronal cells, and cancer cells. nih.govfrontiersin.orgwustl.edu This process is crucial for clearing abnormal protein accumulations, which are a hallmark of neurodegenerative diseases like Parkinson's disease. nih.gov

Mechanistically, this compound promotes the formation of autophagosomes and their subsequent fusion with lysosomes to form autolysosomes, where the degradation of cargo occurs. frontiersin.orgnih.govnih.gov One of the key pathways it influences is the c-Jun N-terminal kinase (JNK) signaling pathway. By activating JNK, this compound can trigger the dissociation of the Bcl-2/Beclin-1 complex, a critical step for initiating autophagy. nih.gov In other contexts, it has been shown to activate autophagy through the modulation of the CaMKK/AMPK/mTOR signaling pathway. frontiersin.org

Studies have demonstrated that treatment with this compound leads to an upregulation of microtubule-associated protein 1 light chain 3-II (LC3-II), a key marker for autophagosome formation, and an increase in the expression of autophagy-related genes such as Atg5 and Atg16L1. wustl.edunih.gov By enhancing this cellular clearance mechanism, this compound helps maintain cellular health and mitigates the cytotoxicity associated with protein aggregation. nih.govwustl.edu However, its effects can be context-dependent; in some cancer cells, it can induce lysosomal membrane permeabilization, which disrupts autophagic flux and contributes to cell death. nih.govnih.gov

Table 1: Effects of this compound on Autophagy Markers and Pathways

| Cellular Context | Key Effect | Molecular Mechanism | Reference |

|---|---|---|---|

| Neuronal Cells | Enhanced autophagic clearance of protein aggregates | Activation of JNK signaling, dissociation of Bcl-2/Beclin-1 complex | nih.govnih.gov |

| Macrophages | Increased expression of autophagy-related proteins | Upregulation of Atg5 and Atg16L1 | wustl.edu |

| Cardiac Cells | Induction of autophagy | Formation of functional autolysosomes | frontiersin.org |

Oxidative Stress Response Systems and Antioxidant Defense Mechanisms

This compound plays a crucial role in mitigating oxidative stress by enhancing the cell's endogenous antioxidant defense systems. nih.govresearchgate.net A primary mechanism is its ability to upregulate the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway. nih.gov Under normal conditions, Nrf2 is kept inactive by Kelch-like ECH-associated protein 1 (Keap1). This compound can induce the dissociation of Nrf2 from Keap1, allowing Nrf2 to translocate to the nucleus. nih.gov

Once in the nucleus, Nrf2 binds to Antioxidant Response Elements (AREs) in the promoter regions of various antioxidant genes, thereby activating their transcription. nih.gov This leads to an increased expression of several critical antioxidant and cytoprotective enzymes, including:

Heme oxygenase-1 (HO-1): A key enzyme that catabolizes heme into biliverdin, iron, and carbon monoxide, all of which have antioxidant properties. nih.govmdpi.com

Superoxide Dismutase (SOD): An enzyme that catalyzes the dismutation of the superoxide radical into oxygen and hydrogen peroxide. nih.gov

Glutathione (B108866) (GSH) and Glutathione Peroxidase (GPx): GSH is a major cellular antioxidant, and GPx is an enzyme that reduces hydrogen peroxide and lipid hydroperoxides. nih.govnih.gov

Research has shown that treatment with this compound significantly increases the activities of SOD and the levels of GSH, while concurrently reducing the levels of malondialdehyde (MDA), a marker of lipid peroxidation, and reactive oxygen species (ROS). nih.govnih.govnih.gov By bolstering these antioxidant defenses, this compound protects cells from oxidative damage, which is implicated in the pathogenesis of numerous chronic diseases. nih.govnih.gov

Immunomodulation and Inflammatory Pathway Control

This compound exhibits potent anti-inflammatory and immunomodulatory effects by targeting key signaling pathways and mediators of inflammation. mdpi.comnih.gov A central target of this compound is the Nuclear Factor-kappa B (NF-κB) signaling pathway, a master regulator of the inflammatory response. mdpi.comnih.govnih.gov It has been shown to inhibit the degradation of IκBα, the inhibitory protein that sequesters NF-κB in the cytoplasm, thereby preventing NF-κB's translocation to the nucleus and subsequent activation of pro-inflammatory genes. mdpi.com

The compound effectively suppresses the expression and production of several pro-inflammatory cytokines, including:

Tumor Necrosis Factor-alpha (TNF-α) mdpi.comnih.govnih.gov

Interleukin-1beta (IL-1β) mdpi.comnih.govnih.gov

Interleukin-6 (IL-6) mdpi.comnih.govnih.gov

Furthermore, this compound downregulates the expression of key enzymes involved in the inflammatory cascade, such as Cyclooxygenase-2 (COX-2) and inducible Nitric Oxide Synthase (iNOS). nih.govnih.govresearchgate.net By inhibiting COX-2, it reduces the synthesis of prostaglandins, which are potent inflammatory mediators. nih.gov Its inhibition of iNOS leads to decreased production of nitric oxide, which can be pro-inflammatory at high levels. nih.gov this compound also modulates the activity of other transcription factors involved in immune responses, such as Activator Protein-1 (AP-1) and Nuclear Factor of Activated T-cells (NF-AT). nih.gov In some models, it has been observed to promote an anti-inflammatory environment by upregulating the expression of the anti-inflammatory cytokine IL-10. mdpi.com

Inhibition of Specific Enzymes and Protein Interactions

This compound directly interacts with and inhibits the activity of several specific enzymes, contributing to its diverse pharmacological profile.

Matrix Metalloproteinases (MMPs): These zinc-dependent endopeptidases are involved in the degradation of the extracellular matrix and play a role in processes like tumor invasion and metastasis. nih.govnih.govmdpi.com this compound has been shown to significantly down-regulate the expression of MMP-9, thereby reducing the invasive potential of cancer cells. nih.gov This effect is achieved at the transcriptional level, as it inhibits the MMP-9 promoter. nih.gov

Acetylcholinesterase (AChE): This enzyme is responsible for the breakdown of the neurotransmitter acetylcholine and is a key target in the management of Alzheimer's disease. nih.govmdpi.com this compound acts as an inhibitor of AChE, with studies demonstrating dose-dependent inhibition. nih.gov The inhibition can be of a mixed competitive/non-competitive type. nih.gov

Other Enzymes: Research has identified several other enzymes that are inhibited by this compound. It competitively inhibits fatty acid synthase (FAS) with respect to acetyl-CoA and malonyl-CoA. nih.gov It also exhibits inhibitory activity against human leukocyte elastase, where it is thought to interact with the extended substrate-binding domain of the enzyme. nih.gov

Table 2: Enzyme Inhibition by this compound

| Enzyme Target | Type of Inhibition | Biological Context | Reference |

|---|---|---|---|

| Matrix Metalloproteinase-9 (MMP-9) | Down-regulation of expression | Cancer cell invasion | nih.gov |

| Acetylcholinesterase (AChE) | Competitive/Non-competitive | Neurotransmission | nih.gov |

| Fatty Acid Synthase (FAS) | Competitive | Lipid metabolism | nih.gov |

Gene Expression and Epigenetic Regulation

Beyond its effects on signaling pathways, this compound can directly influence gene expression and epigenetic mechanisms. nih.gov Multi-omics studies have revealed that it can drive significant changes in the transcriptome of cells. nih.gov For instance, in prostate cancer models, RNA-sequencing analyses showed that this compound regulated several signaling pathways at the transcriptomic level, including the NRF2-mediated oxidative stress response. nih.gov

Emerging evidence suggests that this compound can induce epigenetic reprogramming. DNA Methyl-seq studies have identified differentially methylated regions (DMRs) in the genome of cells treated with the compound. nih.gov Changes in the methylation status of promoter CpG islands can directly correlate with changes in the expression of associated genes. nih.gov This suggests that this compound may regulate cellular processes by altering the epigenetic landscape, thereby providing a more stable and long-term modulation of gene expression. For example, it has been shown to regulate metabolites involved in methylation processes, such as S-adenosylmethionine (SAM), which could be a mechanism driving these epigenetic changes. nih.gov

Table of Mentioned Compounds

| Compound Name |

|---|

| Acetyl-CoA |

| Acetylcholine |

| Batimastat |

| Biliverdin |

| Carbon Monoxide |

| Galantamine |

| Glutathione |

| Hydrogen Peroxide |

| This compound |

| Malonyl-CoA |

| Marimastat |

| Nitric Oxide |

| Oleanolic acid |

| Prostaglandins |

| S-adenosylmethionine |

Preclinical Pharmacological Investigations: in Vitro Research Paradigms

Antiproliferative and Antineoplastic Activity in Established Cancer Cell Lines

Lantaiursolic acid has been extensively studied for its anticancer properties and has shown significant antiproliferative and pro-apoptotic effects across a variety of cancer cell lines. nih.govnih.gov Research indicates that this compound can inhibit tumor cell growth and induce programmed cell death through multiple mechanisms.

In human gastric cancer BGC-803 cells, this compound inhibited growth in a dose- and time-dependent manner. nih.gov It was found to arrest the cell cycle at the G0/G1 phase and induce apoptosis by activating caspase-3, -8, and -9, while downregulating the anti-apoptotic protein Bcl-2. nih.gov DNA fragmentation, a hallmark of apoptosis, was also observed in these cells upon treatment. nih.gov

Similarly, in hepatocellular carcinoma, this compound and its derivatives have demonstrated potent cytotoxic effects. One derivative, in particular, exhibited excellent in vitro cytotoxicity against HepG2 cells with an IC₅₀ value of 5.40 µM and was shown to significantly induce apoptosis in this cell line. nih.gov Further studies on HepG2 cells with another derivative of this compound led to apoptosis accompanied by cell cycle arrest at the S phase in a dose-dependent manner and an increase in caspase-3 enzyme activity. nih.gov

The antiproliferative effects of this compound extend to other cancer types as well, including endometrial, pancreatic, lung, prostate, ovarian, bladder, and liver cancers. nih.gov Its mechanism of action often involves the modulation of various cellular signaling pathways that regulate cell proliferation, metastasis, apoptosis, and angiogenesis. nih.gov For instance, certain derivatives have been shown to inhibit the activation of NF-κB, a key transcription factor involved in cancer development and progression. nih.gov

Table 1: Antiproliferative Activity of this compound and its Derivatives in Cancer Cell Lines

| Cell Line | Cancer Type | Key Findings | Reference |

| BGC-803 | Gastric Cancer | Inhibition of proliferation, G0/G1 cell cycle arrest, induction of apoptosis via caspase activation and Bcl-2 downregulation. | nih.gov |

| H22 | Hepatocellular Carcinoma | Inhibition of tumor cell growth. | nih.gov |

| HepG2 | Liver Cancer | Significant apoptosis induction, S phase cell cycle arrest, increased caspase-3 activity. | nih.govnih.gov |

| SKOV3 | Ovarian Cancer | Inhibition of cell growth by a derivative with an IC₅₀ of 8.95 µM. | nih.gov |

| A549 | Lung Cancer | Inhibition of cell growth by a derivative with an IC₅₀ of 5.22 µM, G1 cell cycle arrest, apoptosis induction by blocking NF-κB signaling. | nih.gov |

| T24 | Bladder Cancer | Inhibition of cell growth by a derivative with an IC₅₀ of 6.01 µM. | nih.gov |

An important aspect of the antineoplastic potential of this compound and its derivatives is their selective cytotoxicity towards cancer cells, with lower toxicity observed against normal cell lines. nih.gov This selectivity is a crucial attribute for the development of effective and safe anticancer agents.

Anti-inflammatory Effects in Immune Cell Models (e.g., Macrophages, T/B Lymphocytes)

This compound has demonstrated significant anti-inflammatory and immunomodulatory properties in various in vitro models involving immune cells such as macrophages, T lymphocytes, and B lymphocytes. nih.gov

In macrophage cell models, this compound has been shown to exert anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. nih.gov For instance, it can reduce the release of tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β) in macrophages stimulated with lipopolysaccharide (LPS). nih.govfrontiersin.org The mechanism underlying these effects involves the modulation of key inflammatory signaling pathways. This compound has been reported to block the Toll-like receptor 4 (TLR4)-MyD88 pathway, which is crucial for initiating the inflammatory response to LPS. nih.gov Furthermore, it has been shown to enhance macrophage autophagy, which plays a protective role against inflammation. nih.gov

The immunomodulatory effects of this compound also extend to T and B lymphocytes. nih.gov In murine splenic lymphocytes, it has been shown to inhibit mitogen-induced proliferation of CD4+ T cells, CD8+ T cells, and B cells in a dose-dependent manner. nih.gov It also suppresses the secretion of cytokines by these cells and inhibits the up-regulation of activation markers and co-stimulatory molecules on both T and B cells. nih.gov Mechanistically, this compound has been found to suppress the activation of important immunoregulatory transcription factors such as NF-κB, activator protein-1 (AP-1), and nuclear factor of activated T cells (NF-AT) in lymphocytes. nih.gov

Furthermore, in the context of autoimmune arthritis, this compound has been shown to suppress the differentiation of pro-inflammatory Th17 cells while promoting the differentiation of regulatory T cells (Treg). nih.gov This effect is mediated, at least in part, by the inhibition of STAT3 phosphorylation. nih.gov Additionally, it can directly suppress the activation and differentiation of B cells, leading to a reduction in antibody production. nih.gov It has been observed to inhibit the expression of B cell-associated markers such as Bcl-6 and Blimp1 in purified CD19+ B cells. nih.gov

Table 2: Anti-inflammatory and Immunomodulatory Effects of this compound in Immune Cell Models

| Cell Type | Model | Key Findings | Reference |

| Macrophages | LPS-stimulated | Decreased secretion of TNF-α, IL-6, and IL-1β; Blockade of TLR4/MyD88 pathway; Enhanced autophagy. | nih.gov |

| T Lymphocytes (CD4+, CD8+) | Mitogen-stimulated murine splenocytes | Inhibition of proliferation and cytokine secretion; Suppression of activation markers; Inhibition of NF-κB, AP-1, and NF-AT activation. | nih.gov |

| B Lymphocytes | Mitogen-stimulated murine splenocytes | Inhibition of proliferation and cytokine secretion; Suppression of activation markers. | nih.gov |

| CD4+ T cells | In vitro differentiation model | Suppression of Th17 differentiation; Promotion of Treg differentiation; Inhibition of STAT3 phosphorylation. | nih.gov |

| CD19+ B cells | IL-21 or LPS-stimulated | Suppression of activation and differentiation; Reduced expression of Bcl-6 and Blimp1. | nih.gov |

Neuroprotective Efficacy in Neuronal Cell Culture Systems (e.g., PC12 Cells, Neuroblastoma Cells)

This compound has demonstrated significant neuroprotective potential in various in vitro neuronal cell culture systems, suggesting its therapeutic utility in the context of neurodegenerative diseases and neuronal injury.

In pheochromocytoma (PC-12) cells, a widely used model for neuronal studies, this compound has been shown to be cytotoxic at higher concentrations, inducing apoptosis and impairing autophagy. nih.gov This study revealed a half-maximum inhibitory concentration (IC₅₀) of 53.2 μM and demonstrated that the compound triggered apoptosis by reducing the level of B-cell lymphoma 2 (BCL2), activating caspase-3, and inducing the cleavage of poly (ADP-ribosyl) polymerase. nih.gov

Conversely, other studies have highlighted the protective effects of this compound and its isomer, oleanolic acid, in neuronal cells. For instance, in PC12 cells exposed to hydrogen peroxide (H₂O₂), oleanolic acid was found to restore the reduced mitochondrial membrane potential and improve the activity of succinate dehydrogenase. nih.gov

Further research using the SH-SY5Y human neuroblastoma cell line has provided more insights into the neuroprotective mechanisms of this compound. In an in vitro model of ischemia/reperfusion injury using oxygen-glucose deprivation/reoxygenation (OGD/R), this compound was found to ameliorate neuronal damage. researchgate.net It restored the viability of SH-SY5Y cells that were exposed to microglia-conditioned medium from activated microglia. researchgate.net The protective effects were associated with a reduction in lactate dehydrogenase activity, a decrease in intraneuronal calcium concentration, and an improvement in apoptosis-related markers. researchgate.net A key finding was the ability of this compound to correct the imbalance of matrix metalloproteinase (MMP)/tissue inhibitor of metalloproteinases (TIMP) by decreasing MMP9 expression and increasing TIMP1 expression in a co-culture system of neurons and microglia. researchgate.net

Table 3: Neuroprotective Effects of this compound in Neuronal Cell Culture Systems

| Cell Line | Model | Key Findings | Reference |

| PC-12 | Cytotoxicity study | Induced apoptosis via BCL2 downregulation and caspase-3 activation; Impaired autophagy. | nih.gov |

| SH-SY5Y | Oxygen-Glucose Deprivation/Reoxygenation (OGD/R) with microglia co-culture | Restored cell viability; Reduced LDH activity and intracellular Ca²⁺; Corrected MMP/TIMP imbalance. | researchgate.net |

| SH-SY5Y | Cytotoxicity study | Evaluated for cytotoxic activity of derivatives. | nih.gov |

Antimicrobial and Antiparasitic Efficacy in Microbial and Parasitic Models (e.g., Antitubercular, Antileishmanial, Antifungal, Mosquitocidal)

This compound has demonstrated a broad spectrum of antimicrobial and antiparasitic activities in various in vitro models.

Antitubercular Activity: this compound has shown promising activity against Mycobacterium tuberculosis. Studies have reported a minimum inhibitory concentration (MIC) of 50 µg/mL against the H37Rv strain and even against drug-resistant strains of M. tuberculosis. researchgate.net Furthermore, when combined with first-line antituberculosis drugs such as isoniazid, ethambutol, streptomycin, and rifampin, this compound exhibited a synergistic effect, suggesting its potential as an adjunct therapy. researchgate.net The mechanism of its antitubercular action is thought to involve the inhibition of mycolic acid synthesis, a crucial component of the mycobacterial cell wall. dntb.gov.ua

Antileishmanial Activity: this compound has displayed significant activity against Leishmania species. It has been shown to be effective against both the promastigote and amastigote forms of Leishmania amazonensis and Leishmania infantum. ucm.esnih.gov The in vitro antileishmanial activity against the intracellular amastigote forms was found to be three to six times higher than against the extracellular promastigote forms. ucm.esnih.gov For L. amazonensis, the 50% effective concentration (EC₅₀) against promastigotes was 6.2 ± 1.8 μg/mL. nih.gov Molecular docking studies suggest that its antileishmanial activity may be due to the inhibition of vital parasitic enzymes like pteridine reductase 1 and trypanothione reductase. phcog.com

Antifungal Activity: The antifungal properties of this compound have also been investigated. It has shown activity against Cryptococcus neoformans, with a reported MIC value of 0.25 mg/mL. nih.gov Its mode of action appears to involve the disruption of cell membrane integrity and the inhibition of capsule and melanin production in a concentration-dependent manner. nih.gov It also demonstrated an inhibitory effect on biofilm formation and was able to disperse mature biofilms. nih.gov Additionally, some synthesized ester derivatives of this compound have shown prominent anti-oomycete and antifungal activities against Phytophthora capsici and Fusarium graminearum. researchgate.net

Antibacterial Activity: this compound exhibits antibacterial activity, particularly against Gram-positive bacteria. frontiersin.org It has shown activity against strains of Staphylococcus aureus, Bacillus cereus, Escherichia coli, Klebsiella pneumoniae, and Shigella flexneri. nih.gov For S. aureus, a MIC value of 32 μg/mL has been reported. nih.gov The antibacterial mechanism is associated with the dissolution of the bacterial cell wall and membrane, inhibition of intracellular protein synthesis, and increased production of reactive oxygen species. frontiersin.org

Table 4: Antimicrobial and Antiparasitic Efficacy of this compound

| Organism | Activity | Key Findings | Reference |

| Mycobacterium tuberculosis | Antitubercular | MIC of 50 µg/mL against sensitive and resistant strains; Synergistic with first-line drugs. | researchgate.net |

| Leishmania spp. | Antileishmanial | Active against promastigote and amastigote forms; Higher activity against intracellular forms. | ucm.esnih.gov |

| Cryptococcus neoformans | Antifungal | MIC of 0.25 mg/mL; Disrupts cell membrane; Inhibits biofilm formation. | nih.gov |

| Staphylococcus aureus | Antibacterial | MIC of 32 µg/mL; Disrupts cell wall and membrane. | frontiersin.orgnih.gov |

| Phytophthora capsici | Anti-oomycete | A derivative showed an EC₅₀ of 70.49 mg/L. | researchgate.net |

| Fusarium graminearum | Antifungal | A derivative showed an EC₅₀ of 113.21 mg/L. | researchgate.net |

There is currently no information available in the provided search results regarding the mosquitocidal activity of this compound.

Enzyme Inhibition and Target Validation Studies in Cell-Free Systems

This compound has been investigated for its inhibitory effects on various enzymes in cell-free systems, providing insights into its mechanisms of action and potential therapeutic targets.

One of the well-studied enzymatic targets of this compound is human leukocyte elastase (HLE) , a serine protease involved in inflammatory processes. This compound is a potent competitive inhibitor of HLE, with an inhibition constant (Ki) of 4-6 µM. nih.gov It is suggested to interact with the S3 subsite of the enzyme's extended substrate-binding domain. nih.gov

In the context of metabolic disorders, this compound has been shown to inhibit α-amylase and α-glucosidase , key enzymes in carbohydrate digestion. nih.gov The half-maximal inhibitory concentrations (IC₅₀) were 0.482 ± 0.12 mg/mL for α-amylase and 0.213 ± 0.042 mg/mL for α-glucosidase. nih.gov The inhibition was found to be non-competitive for both enzymes. nih.gov

This compound has also been identified as an inhibitor of acetylcholinesterase (AChE) , an enzyme that degrades the neurotransmitter acetylcholine. An IC₅₀ value of 7.5 nM has been reported, with a Ki value of 6 pM, indicating a high affinity for the enzyme. researchgate.net This suggests its potential in managing conditions characterized by cholinergic deficits, such as Alzheimer's disease.

Furthermore, in the context of its antiparasitic activity, molecular modeling studies have suggested that this compound can inhibit several vital parasitic enzymes. These include pteridine reductase 1 and trypanothione reductase in Leishmania, with calculated free binding energies of -50.08 kcal/mole and -30.73 kcal/mole, respectively. phcog.com It also showed considerable affinity for other parasitic enzymes like farnesyl diphosphate synthase , N-myristoyl transferase , and methionyl-tRNA synthetase . phcog.com

For its antitubercular activity, this compound is thought to target enzymes involved in the synthesis of mycolic acids, which are essential components of the mycobacterial cell wall. dntb.gov.ua One such potential target is FadA5 , a thiolase involved in cholesterol degradation by Mycobacterium tuberculosis. nih.gov

Table 5: Enzyme Inhibition by this compound in Cell-Free Systems

| Enzyme | Biological Role | Inhibition Data | Reference |

| Human Leukocyte Elastase (HLE) | Inflammation | Ki = 4-6 µM (competitive) | nih.gov |

| α-Amylase | Carbohydrate digestion | IC₅₀ = 0.482 mg/mL (non-competitive) | nih.gov |

| α-Glucosidase | Carbohydrate digestion | IC₅₀ = 0.213 mg/mL (non-competitive) | nih.gov |

| Acetylcholinesterase (AChE) | Neurotransmission | IC₅₀ = 7.5 nM, Ki = 6 pM | researchgate.net |

| Pteridine reductase 1 (parasitic) | Parasite survival | In silico binding affinity | phcog.com |

| Trypanothione reductase (parasitic) | Parasite survival | In silico binding affinity | phcog.com |

Preclinical Pharmacological Investigations: in Vivo Research in Animal Models

Anti-inflammatory Effects in Murine Models of Inflammation (e.g., Carrageenan-induced paw edema)

Animal models, particularly murine models, are widely used to investigate the anti-inflammatory properties of compounds. nih.govfrontiersin.org The carrageenan-induced paw edema model is a standard experimental method for evaluating acute inflammation. explorationpub.comnih.govscielo.br This model is characterized by increased vascular permeability, cell infiltration (primarily neutrophils), and the production of pro-inflammatory mediators such as cytokines, chemokines, and reactive oxygen species. scielo.br The inflammatory response in this model is biphasic, with the initial phase (1-2 hours) mediated by histamine, serotonin, and bradykinins, and the second phase (3-6 hours) associated with the release of prostaglandins, leukotrienes, and cytokines like IL-1β, IL-6, and TNF-α. frontiersin.org While the provided search results discuss the anti-inflammatory effects of related compounds like ursolic acid and ellagic acid in carrageenan-induced paw edema models nih.govexplorationpub.comnih.govscielo.brplos.orgnih.gov, direct specific data for Lantaiursolic acid in this precise model was not prominently found within the search results. However, ursolic acid, a structurally related triterpenoid (B12794562), has consistently shown in animal experiments that it significantly reduces levels of inflammatory parameters such as IL-1β, IL-6, and TNF-α in mouse tissues. nih.gov Ursolic acid has also been shown to inhibit inflammatory processes and may benefit animals experiencing inflammatory responses. nih.gov Studies on other compounds in the carrageenan-induced paw edema model have measured paw edema volume at different time points as an indicator of the inflammatory response. explorationpub.comnih.govscielo.brfrontiersin.org

Neuroprotective Outcomes in Animal Models of Neurological Injury or Degeneration (e.g., Cerebral Ischemia, Traumatic Brain Injury)

Neuroinflammation and oxidative stress are significant contributors to secondary damage following neurological injury like traumatic brain injury (TBI). nih.gov Animal models are crucial for studying the pathological features of TBI and evaluating potential therapeutic strategies. medintensiva.orgmdpi.com Commonly used TBI models include fluid percussion injury (FPI), controlled cortical impact (CCI), and weight drop models. medintensiva.orgmdpi.comnih.govfrontiersin.org These models aim to mimic different aspects of human TBI. medintensiva.orgmdpi.comnih.gov While the search results mention the neuroprotective effects of ursolic acid, a related compound, in experimental TBI and cerebral ischemia models by activating pathways like Nrf2 nih.gov, specific research findings on this compound's neuroprotective outcomes in these animal models were not directly available in the provided snippets. Ursolic acid treatment in a mouse TBI model significantly ameliorated brain edema and neurological insufficiencies. nih.gov It also strengthened the nuclear translocation of Nrf2 protein and increased the expression of related protective enzymes. nih.gov

Antineoplastic Activity in Xenograft and Syngeneic Tumor Models

Preclinical cancer research heavily relies on animal models, including xenograft and syngeneic models, to recapitulate tumor development and evaluate potential anticancer agents. genoway.comnih.govwuxibiology.comwuxibiology.compharmalegacy.commdpi.com Xenograft models involve implanting human cancer cells or tissue into immunodeficient mice, while syngeneic models use cancer cells derived from the same inbred strain of mice as the recipient, allowing for an intact immune system. genoway.compharmalegacy.com These models are used to assess tumor growth inhibition and study the effects of therapies. nih.govwuxibiology.compharmalegacy.com The search results indicate that this compound has shown anticancer activity and can inhibit the growth of cancer cells and induce apoptosis in certain cell lines. ontosight.ai However, detailed research findings specifically on this compound's antineoplastic activity in xenograft and syngeneic tumor models were not found in the provided snippets. Related compounds like ursolic acid have been evaluated for antitumor activity in xenograft models, such as breast cancer xenografts, showing suppression of tumor growth and metastasis. nih.govnih.gov Studies on other antineoplastic agents in mouse xenograft models have reported reductions in tumor volume in various cancer types. nih.gov

Investigation of Other Systemic Biological Activities in Animal Models (e.g., Hepatoprotective, Antidiabetic, Immunomodulatory)

Animal models are also employed to investigate other systemic biological activities of compounds, including hepatoprotective, antidiabetic, and immunomodulatory effects. nih.govnih.govdavidpublisher.comfrontiersin.orgnih.govijbcp.comfrontiersin.orgresearchgate.netresearchgate.net Hepatoprotective studies often utilize models of induced liver damage, such as carbon tetrachloride (CCl₄)-induced hepatotoxicity in rats. researchgate.netmdpi.com These studies assess markers of liver injury and examine liver histology. researchgate.netmdpi.comnih.gov Antidiabetic activity is frequently evaluated in animal models of diabetes mellitus, which can be induced pharmacologically (e.g., with streptozotocin (B1681764) or alloxan) or result from genetic mutations. nih.govfrontiersin.orgnih.govfrontiersin.org These models allow for the investigation of effects on blood glucose levels, insulin (B600854) secretion, and glucose uptake. nih.govfrontiersin.orgmdpi.com Immunomodulatory properties are studied in various animal models to assess effects on immune responses, such as delayed-type hypersensitivity reactions and humoral antibody production. nih.govijbcp.commdpi.com While the search results broadly mention that this compound has a range of biological activities ontosight.ai, specific detailed findings on its hepatoprotective, antidiabetic, or immunomodulatory effects in animal models were not present in the provided snippets. However, related triterpenoids like ursolic acid and oleanolic acid have demonstrated hepatoprotective properties in models of drug-induced liver damage. nih.gov Corosolic acid, another triterpenoid, has shown anti-diabetic properties in animal models, including reducing blood glucose levels and increasing glucose uptake. mdpi.com Immunomodulatory effects have been observed for other compounds in mouse models, influencing macrophage activity and antibody production. nih.govijbcp.commdpi.com

Development of Lantaiursolic Acid Derivatives and Analogs

Semi-Synthetic Strategies for Derivatization (e.g., Esterification with Amino Acids)

Semi-synthetic strategies are frequently employed to create derivatives of complex natural products like triterpenoids. This involves using the isolated natural compound as a starting material and performing chemical reactions to introduce new functional groups or modify existing ones wikipedia.orggardp.org. One common derivatization strategy involves the esterification of hydroxyl or carboxyl groups on the triterpenoid (B12794562) skeleton.

Esterification with amino acids is a notable example of such a strategy. This process involves forming an ester linkage between a carboxylic acid group of an amino acid and a hydroxyl group on the triterpenoid, or between a carboxylic acid group of the triterpenoid and an alcohol group of a modified amino acid or amino alcohol. Esterification reactions typically involve the reaction of a carboxylic acid and an alcohol, often catalyzed by an acid byjus.com. For amino acids, protection strategies might be necessary during esterification to prevent unwanted side reactions involving the amino group stackexchange.com. Studies on ursolic acid, a related triterpenoid, have shown that esterification with various amino acids can be achieved, leading to derivatives with modified biological activities, such as enhanced cytotoxic effects nih.gov. While specific detailed protocols for the esterification of Lantaiursolic acid with amino acids were not extensively detailed in the search results, the principle of esterification with amino acids has been applied to related triterpenoids, suggesting its potential applicability to this compound.

Characterization of Novel this compound Analogs

The characterization of novel this compound analogs is a critical step after their synthesis. This involves using various analytical techniques to confirm the structure and purity of the synthesized compounds. Typical characterization methods for organic compounds, including triterpenoid derivatives, include Nuclear Magnetic Resonance (NMR) spectroscopy (¹H NMR and ¹³C NMR), Mass Spectrometry (MS), Infrared (IR) spectroscopy, and elemental analysis. These techniques provide detailed information about the molecular weight, fragmentation pattern, functional groups present, and the arrangement of atoms within the molecule.

For example, the characterization of natural this compound itself involves determining its molecular formula (C₃₅H₅₆O₅) and confirming its structure through spectroscopic data researchgate.netnih.gov. Characterization of synthetic or semi-synthetic derivatives would involve obtaining similar spectroscopic data and comparing it to the original compound and expected structural modifications to confirm the successful synthesis of the target analog.

Comparative Biological Activity Assessment of Synthesized Derivatives

A key aspect of developing this compound derivatives is the assessment of their biological activities compared to the parent compound. This involves testing the synthesized analogs in various biological assays to determine if the chemical modifications have altered their potency or introduced new activities.

Given that this compound is found in Lantana camara, a plant known for various traditional medicinal uses and reported biological activities including antibacterial, antifungal, and anti-inflammatory properties, the derivatives are often evaluated for similar bioactivities researchgate.netresearchgate.netscielo.brnih.gov. Comparative studies would involve testing both this compound and its derivatives at different concentrations in standardized assays relevant to the desired biological effect (e.g., antimicrobial assays, anti-inflammatory assays, or cytotoxicity assays against specific cell lines).

Advanced Analytical Methodologies for Lantaiursolic Acid Research

Chromatographic Quantification Techniques (e.g., Ultra-Performance Liquid Chromatography-Mass Spectrometry/Mass Spectrometry, High-Performance Liquid Chromatography)

Chromatographic methods, particularly High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (UPLC-MS/MS), are indispensable for the separation and quantification of Lantaiursolic acid in various sample types. HPLC is a widely used technique for the separation of organic acids and triterpenoids based on their differing affinities between a stationary phase and a mobile phase nih.govnih.gov. The separated compounds are typically detected by UV spectrophotometry or by mass spectrometry.

UPLC-MS/MS offers enhanced speed, sensitivity, and resolution compared to traditional HPLC, making it particularly suitable for the analysis of complex matrices and for achieving lower limits of detection and quantification. This is achieved through the use of smaller particle sizes in UPLC columns, which allows for faster flow rates and improved separation efficiency. The coupling with tandem mass spectrometry provides high selectivity and sensitivity by monitoring specific mass transitions of the analyte, effectively reducing interference from co-eluting compounds.

While specific quantitative data for this compound using these methods were not extensively detailed in the provided results, studies on similar triterpenoids and organic acids highlight the capabilities of these techniques. For instance, HPLC methods have been developed and validated for the determination of ursolic acid, a structurally related triterpenoid (B12794562), demonstrating linearity, accuracy, sensitivity, and reproducibility. UPLC-MS/MS methods have also been successfully applied for the quantitative analysis of various compounds, showing good recoveries, precision (intraday and interday relative standard deviation), limits of detection (LOD), and limits of quantification (LOQ) in complex samples. These examples underscore the potential of HPLC and UPLC-MS/MS for the accurate and sensitive quantification of this compound.

Spectroscopic Characterization and Elucidation of Metabolites

Spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), are fundamental for the structural characterization and elucidation of natural products like this compound and its potential metabolites. NMR spectroscopy provides detailed information about the carbon-hydrogen framework and functional groups of a molecule through the analysis of nuclear spins in a magnetic field nih.gov. Both one-dimensional (1D) NMR, such as ¹H NMR and ¹³C NMR, and two-dimensional (2D) NMR experiments, including COSY, NOESY, HSQC, and HMBC, are employed to determine the complete structure of complex molecules.

Mass spectrometry complements NMR by providing information about the molecular weight and fragmentation pattern of a compound nih.gov. High-resolution mass spectrometry (HRMS), such as HR-EI mass spectrometry, can provide accurate mass measurements, which are crucial for determining the elemental composition of a compound. The fragmentation pattern obtained from tandem mass spectrometry (MS/MS) experiments can provide further structural details, aiding in the identification of the compound and the elucidation of its metabolic fate nih.gov.

The structure of this compound itself has been elucidated through extensive spectral analysis, including 1D and 2D NMR studies. These spectroscopic methods are also essential for identifying and characterizing metabolites that may be formed after the administration of this compound in biological systems. By analyzing the spectral data of isolated metabolites and comparing them to the parent compound, researchers can determine the structural changes that have occurred.

Application of Advanced Analytics in Preclinical Pharmacokinetic Research in Animal Models

Preclinical pharmacokinetic (PK) research in animal models is a critical step in the evaluation of a compound's absorption, distribution, metabolism, and excretion (ADME) profile before potential human studies. Advanced analytical methodologies, particularly sensitive and selective techniques like LC-MS/MS, are essential for quantifying the concentration of the compound and its metabolites in various biological matrices, such as plasma, urine, feces, and tissues, collected from animal models (e.g., mice, rats, dogs).

The application of these techniques in preclinical PK studies involves several steps. First, appropriate sample preparation methods are developed to extract the analyte(s) from the complex biological matrix while minimizing interference. Then, highly sensitive chromatographic methods, often coupled with mass spectrometry, are used to separate and quantify the target compound and its metabolites. The sensitivity of techniques like UPLC-MS/MS is particularly advantageous for measuring low concentrations of the compound in biological samples over time, which is necessary to accurately characterize the pharmacokinetic profile.

Metabolism and Biotransformation Research of Lantaiursolic Acid in Biological Systems

Role of Hepatic and Other Enzymes in Biotransformation

The liver is the primary organ responsible for the metabolism of xenobiotics, including plant-derived compounds like triterpenoids wikipedia.orgyoutube.com. Hepatic enzymes, particularly those located in the endoplasmic reticulum (microsomes) and cytosol, play a crucial role in the biotransformation of these compounds researchgate.netsigmaaldrich.comfrontiersin.org.

Cytochrome P450 (CYP) enzymes are the major players in Phase I oxidative metabolism in the liver wikipedia.orgyoutube.comthermofisher.com. Various CYP isoforms are involved in the metabolism of a wide range of substrates. Studies on related triterpenoids like ursolic acid and oleanolic acid have shown interactions with certain CYP enzymes, indicating their potential involvement in the metabolism of this class of compounds nih.gov. It is plausible that specific CYP isoforms would catalyze the Phase I reactions of Lantaiursolic acid, such as hydroxylation.

Phase II metabolism is mediated by various transferase enzymes. UDP-glucuronosyltransferases (UGTs) are particularly important for the glucuronidation of compounds containing hydroxyl, carboxyl, or amino groups researchgate.net. Given the presence of hydroxyl and carboxylic acid functionalities in this compound, glucuronidation is a likely Phase II metabolic pathway. Other Phase II enzymes, such as sulfotransferases and glutathione (B108866) S-transferases, could also potentially be involved depending on the specific structure and any preceding Phase I modifications.

While the liver is the primary site, other tissues, such as the intestines, kidneys, and lungs, may also contribute to the metabolism of xenobiotics to a lesser extent youtube.com. The extent of extrahepatic metabolism for this compound is not known.

Microsomal Stability and In Vitro Metabolic Stability Studies

In vitro metabolic stability studies, particularly using liver microsomes, are widely employed in drug discovery and development to assess the susceptibility of a compound to enzymatic degradation, primarily by Phase I enzymes youtube.comfrontiersin.orgevotec.comeolss.netnih.govevotec.com. Liver microsomes are a rich source of CYP enzymes and other membrane-bound metabolic enzymes sigmaaldrich.comfrontiersin.orgthermofisher.com.

Microsomal stability assays typically involve incubating the test compound with liver microsomes (from various species, including human, rat, mouse, etc.) in the presence of necessary cofactors like NADPH, which is required for CYP activity youtube.comfrontiersin.orgeolss.netnih.gov. The disappearance of the parent compound over time is monitored using analytical techniques such as liquid chromatography-mass spectrometry (LC-MS/MS) xenotech.comyoutube.comnih.govsciex.comresearchgate.net.

Key parameters determined from microsomal stability studies include the in vitro half-life (t₁/₂) and intrinsic clearance (CLint) youtube.comeolss.net. A longer half-life and lower intrinsic clearance in these assays generally indicate higher metabolic stability. These in vitro data can be used to predict in vivo hepatic clearance and assess the likelihood of a compound undergoing significant first-pass metabolism youtube.comeolss.netnih.gov.

While the methodology for microsomal stability assays is well-established and routinely applied to evaluate the metabolic fate of various compounds xenotech.comyoutube.comfrontiersin.orgevotec.comnih.govevotec.comsciex.comnih.govnih.gov, specific data on the microsomal stability of this compound were not found in the conducted search. Therefore, its stability in the presence of hepatic enzymes, as assessed by this common in vitro method, remains to be reported.

Studies employing liver microsomes from different species would be beneficial to understand potential species differences in the metabolism of this compound. Additionally, using other in vitro systems like S9 fractions (containing both microsomal and cytosolic enzymes, thus assessing both Phase I and Phase II metabolism) or isolated hepatocytes (representing the most physiologically relevant in vitro model) could provide a more comprehensive picture of its metabolic fate researchgate.net.

Challenges in Translational Research and Future Directions for Lantaiursolic Acid

Identification of Current Research Gaps and Limitations

A significant research gap for Lantaiursolic acid lies in the limited availability of extensive preclinical and clinical studies specifically focused on the isolated compound researchgate.net. While its presence in Lantana camara and some general activities of the plant's constituents are documented, detailed investigations into the specific pharmacological profile, mechanisms of action, efficacy in relevant disease models, and potential therapeutic applications of isolated this compound are not widely reported in the provided search results. The complexity of natural product research, including issues related to sourcing, isolation, and standardization of the active compound, can also pose limitations in conducting consistent and reproducible studies necessary for translation researchgate.net. Furthermore, a lack of comprehensive data on the pharmacokinetics and pharmacodynamics of this compound in various biological systems represents a crucial gap in understanding its potential as a therapeutic agent. The absence of standardized protocols for its extraction and purification to yield research-grade material in sufficient quantities can also impede progress in translational studies.

Strategies for Enhancing Research Applicability and Scope

To enhance the research applicability and scope of this compound, several strategies can be employed. Prioritizing targeted in-depth studies focusing on specific biological activities that show the most promise based on initial findings or traditional uses of Lantana camara could be beneficial. This involves conducting rigorous in vitro and in vivo studies using well-characterized disease models to validate potential therapeutic effects and elucidate underlying mechanisms. Enhancing the standardization of this compound isolation and purification methods is crucial to ensure the quality and consistency of the compound used in research, thereby improving the reproducibility and comparability of study results. Exploring different formulations or delivery methods could also broaden its research scope and potential applications. Establishing collaborative research initiatives between chemists, biologists, pharmacologists, and clinicians could further accelerate the translational process by bringing together diverse expertise futurebridge.comnih.gov.

Exploration of Polypharmacology and Synergistic Research with Other Bioactive Compounds

Natural products are often known for their potential polypharmacological effects, interacting with multiple biological targets nih.gov. Given that this compound is a component of Lantana camara, which contains numerous other bioactive compounds mdpi.comresearchgate.net, exploring its potential polypharmacology and synergistic interactions with other phytochemicals from the same source or with existing therapeutic agents could be a fruitful area of research. Investigating how this compound interacts with various molecular targets could reveal its potential in treating complex diseases involving multiple pathways. Similarly, studying its synergistic effects in combination with other compounds might lead to the development of more effective and potentially less toxic therapeutic strategies. However, specific research detailing the polypharmacology or synergistic effects of isolated this compound is not evident in the provided search results, indicating a need for dedicated studies in this area. Advanced screening techniques and computational approaches could be valuable in predicting and validating such interactions.

Advanced Methodological Development for Future Research

Advancing the research on this compound necessitates the application and development of advanced methodologies. This includes employing sophisticated analytical techniques such as high-resolution mass spectrometry and NMR spectroscopy for comprehensive characterization and quality control of isolated this compound. Utilizing advanced in vitro models, such as 3D cell cultures or organ-on-a-chip systems, could provide more physiologically relevant insights into its cellular effects and mechanisms of action. Implementing advanced in vivo study designs and imaging techniques could offer a better understanding of its pharmacokinetics, biodistribution, and efficacy in living organisms. Furthermore, the application of 'omics' technologies (genomics, proteomics, metabolomics) could help in identifying biomarkers of response or toxicity and elucidating the complex biological pathways influenced by this compound. Developing standardized and high-throughput screening methods for evaluating specific activities of this compound would also be beneficial for future research efforts. griffith.edu.aued.ac.ukwgtn.ac.nzmak.ac.uganu.edu.au

Q & A

Basic Research Questions

Q. What are the standard protocols for isolating Lantaiursolic acid from natural sources, and how can purity be validated?

- Methodological Answer : Isolation typically involves solvent extraction (e.g., ethanol or methanol) followed by chromatographic techniques like column chromatography or HPLC. Validation of purity requires a combination of analytical methods:

- High-Performance Liquid Chromatography (HPLC) : Quantifies purity via retention time and peak area analysis .

- Nuclear Magnetic Resonance (NMR) : Confirms structural integrity by identifying proton and carbon signals .

- Mass Spectrometry (MS) : Validates molecular weight and fragmentation patterns .

Q. Which in vitro assays are most suitable for preliminary screening of this compound’s bioactivity?

- Methodological Answer : Common assays include:

- Antioxidant Activity : DPPH radical scavenging assay or ORAC (Oxygen Radical Absorbance Capacity) .

- Anti-inflammatory Effects : COX-2 inhibition assays or cytokine release measurement in cell lines (e.g., RAW 264.7 macrophages) .

- Cytotoxicity Screening : MTT or resazurin assays in cancer cell lines .

Advanced Research Questions

Q. How can researchers optimize in vivo models to study this compound’s pharmacokinetics while addressing bioavailability challenges?

- Methodological Answer :

- Model Selection : Use rodent models with induced pathologies (e.g., hyperlipidemia for metabolic studies) to mimic human conditions .

- Bioavailability Enhancement : Employ nanoformulations (liposomes, micelles) or co-administration with bioavailability enhancers (e.g., piperine) .

- Analytical Validation : Use LC-MS/MS for sensitive quantification in plasma/tissue homogenates, ensuring detection limits align with expected concentrations .

Q. What strategies reconcile contradictory data on this compound’s mechanism of action across studies?

- Methodological Answer :

- Systematic Review : Conduct a meta-analysis to identify confounding variables (e.g., dosage ranges, cell line heterogeneity) .

- Mechanistic Profiling : Use multi-omics approaches (transcriptomics, proteomics) to map signaling pathways and validate targets via siRNA knockdown or CRISPR .

- Experimental Replication : Reproduce studies under standardized conditions (e.g., ISO guidelines for cell culture) to isolate variables .

Data Analysis and Reporting

Q. How should researchers statistically analyze dose-response relationships for this compound in heterogeneous biological systems?

- Methodological Answer :

- Nonlinear Regression : Fit data to sigmoidal models (e.g., Hill equation) to estimate EC50/IC50 values .

- Handling Variability : Use mixed-effects models to account for intra- and inter-experimental variability .

- Visualization : Present dose-response curves with 95% confidence intervals and annotate outliers .

- Reporting Standards : Follow STREGA (Strengthening the Reporting of Genetic Association Studies) guidelines for transparency in data reporting .

Experimental Design Pitfalls

Q. What are common methodological flaws in studies investigating this compound’s synergistic effects with other compounds?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.